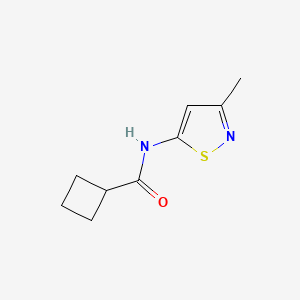
N-(3-甲基异噻唑-5-基)环丁烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylisothiazol-5-yl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C9H12N2OS and its molecular weight is 196.27. The purity is usually 95%.
BenchChem offers high-quality N-(3-methylisothiazol-5-yl)cyclobutanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methylisothiazol-5-yl)cyclobutanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成大麻素和化学分析
像 N-(1-氨基-3-甲基-1-氧代丁烷-2-基)-1-(环己基甲基)-3-(4-氟苯基)-1H-吡唑-5-甲酰胺这样的研究化学品,简称 3,5-AB-CHMFUPPYCA,说明了识别和表征合成大麻素的复杂性和挑战。通过色谱法、质谱法和晶体结构分析等先进分析技术鉴定和区分这些化合物(包括它们的区域异构体),对于了解它们的药理活性及在药物化学中的潜在应用至关重要 (McLaughlin 等,2016)。
药理学研究和潜在治疗应用
对杂环羧酰胺的研究揭示了探索这些化合物潜在治疗应用的可能性,例如抗精神病药物。这些化合物的构想和合成旨在通过靶向多巴胺 D2 和血清素 5-HT2 等受体来实现特定的生物活性。此类研究强调了杂环羧酰胺在开发新药中的重要性,以及 N-(3-甲基异噻唑-5-基)环丁烷甲酰胺等化合物在类似药理环境中的潜在相关性 (Norman 等,1996)。
化学反应性和材料科学
异噻唑啉酮杀菌剂与半胱氨酸的反应性导致各种产物和交互作用,突出了异噻唑啉酮衍生物的化学多功能性。这种反应性不仅与了解杀菌机制有关,还为探索此类化合物在材料科学中的途径打开了道路,尤其是在抗菌材料和涂层的开发中。详细的反应机制和产物形成见解为利用 N-(3-甲基异噻唑-5-基)环丁烷甲酰胺等化合物在新的应用中的独特反应性提供了基础 (Collier 等,1990)。
作用机制
Target of Action
Thiazole derivatives, which include n-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with various targets in the body, leading to a range of effects . The aromaticity of the thiazole ring allows it to undergo various reactions, including donor-acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
Thiazole compounds are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole compounds are known to have a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole compounds .
生化分析
Biochemical Properties
N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of biomolecules . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For instance, N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide may inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Cellular Effects
The effects of N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Additionally, N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization within the cell .
Molecular Mechanism
The molecular mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activities . For instance, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to reduced cell proliferation . Additionally, N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide can activate or inhibit signaling pathways by binding to receptors on the cell surface, thereby influencing downstream cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of metabolic enzymes .
Dosage Effects in Animal Models
The effects of N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial and anti-inflammatory properties . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been identified, indicating the dosage range within which N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide is effective without causing significant harm .
Metabolic Pathways
N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound may inhibit or activate enzymes involved in the synthesis and degradation of key biomolecules, thereby influencing overall metabolic balance . For example, it may inhibit enzymes involved in fatty acid synthesis, leading to reduced lipid accumulation in cells .
Transport and Distribution
The transport and distribution of N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide within cells and tissues are mediated by specific transporters and binding proteins . This compound may be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . The localization and accumulation of N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide can influence its activity and function, as well as its potential therapeutic applications .
Subcellular Localization
The subcellular localization of N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide is an important factor that affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes . The precise subcellular localization of N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide is crucial for understanding its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-6-5-8(13-11-6)10-9(12)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFRPADXWFONAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2640907.png)
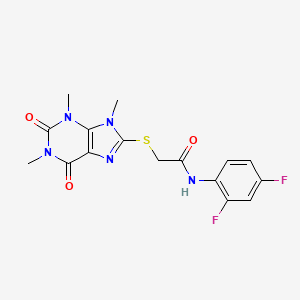
![2-chloro-5-[(diethylamino)sulfonyl]-N-(3,5-dimethoxyphenyl)benzamide](/img/structure/B2640910.png)

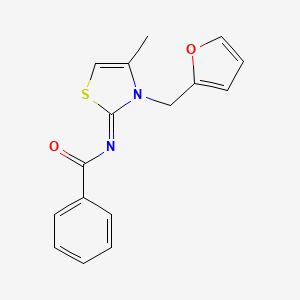
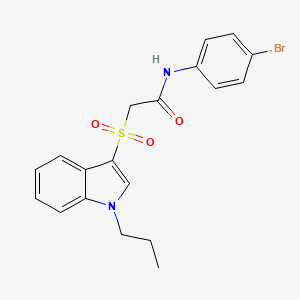
![5-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2640919.png)
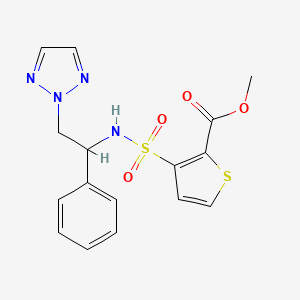

![N-(5-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2640923.png)
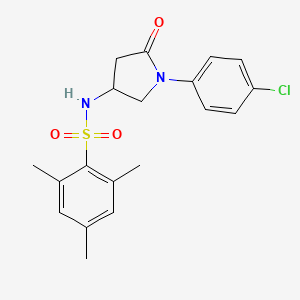
![1-[(3-methylbenzyl)oxy]-1H-imidazole](/img/structure/B2640925.png)


